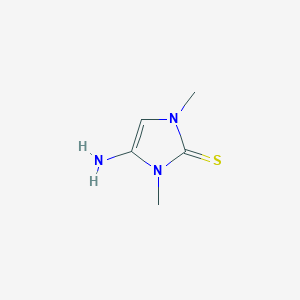
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione can be synthesized through several methods. One common approach involves the alkylation of 2-mercapto-1-methylimidazole followed by thermal isomerization of S-alkyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted imidazoline-2-thione derivatives .
Applications De Recherche Scientifique
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but lacks the amino group at the 4-position.
1-Amino-3-methylimidazoline-2-thione: Contains an amino group but differs in the substitution pattern.
Uniqueness
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H9N3S |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
4-amino-1,3-dimethylimidazole-2-thione |
InChI |
InChI=1S/C5H9N3S/c1-7-3-4(6)8(2)5(7)9/h3H,6H2,1-2H3 |
Clé InChI |
FILNVQFDAMGPOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N(C1=S)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















